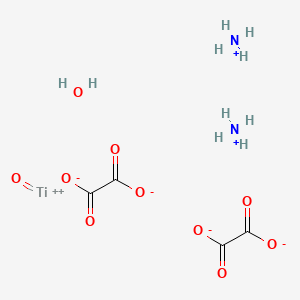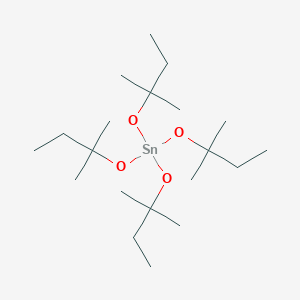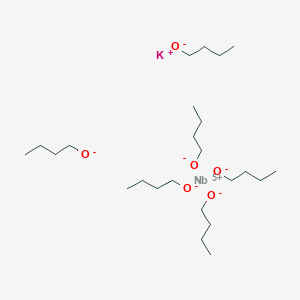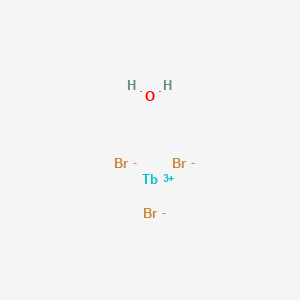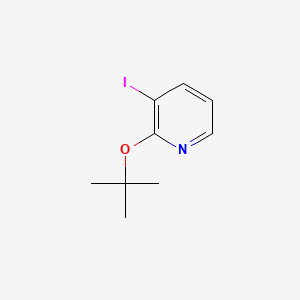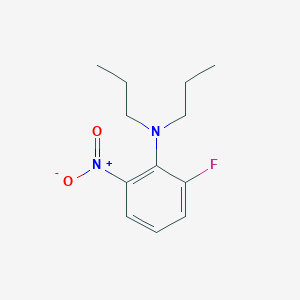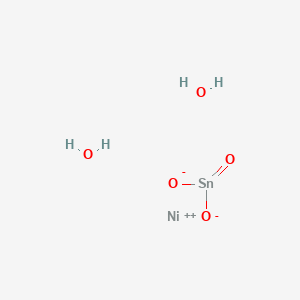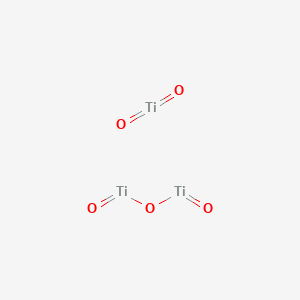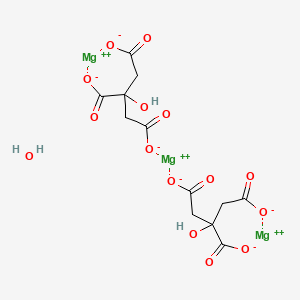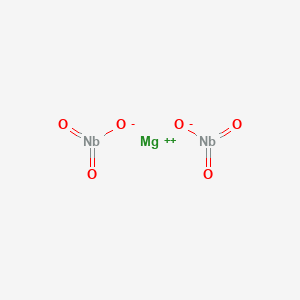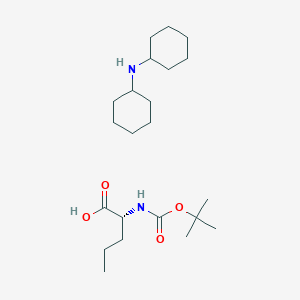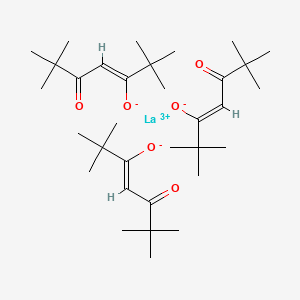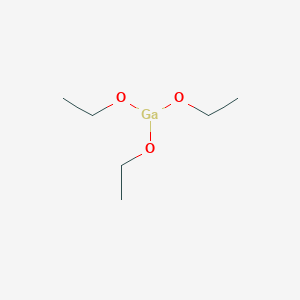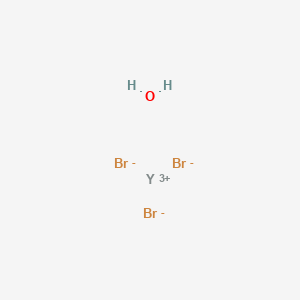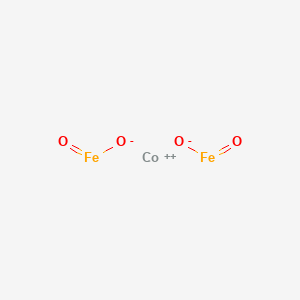
cobalt(II) oxido(oxo)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) oxido(oxo)iron is a compound that consists of cobalt and iron atoms bonded to oxygen. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The combination of cobalt and iron in an oxido form allows for interesting redox properties and catalytic activities, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) oxido(oxo)iron can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with iron(III) salts in the presence of an oxidizing agent. For example, cobalt(II) chloride and iron(III) chloride can be reacted in an aqueous solution with hydrogen peroxide as the oxidizing agent. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired oxido complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) oxido(oxo)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction, where it accepts electrons.
Substitution: Ligand substitution reactions can occur, where the oxygen atoms in the compound are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used, often under basic conditions.
Substitution: Ligand substitution reactions may involve various ligands such as phosphines or amines, and can be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands.
Scientific Research Applications
Cobalt(II) oxido(oxo)iron has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it valuable in catalytic cycles.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its redox properties and ability to interact with biological molecules.
Environmental Chemistry: It is investigated for its role in environmental remediation processes, such as the degradation of pollutants through catalytic oxidation.
Mechanism of Action
The mechanism by which cobalt(II) oxido(oxo)iron exerts its effects involves its redox properties and ability to participate in electron transfer reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, facilitating oxidation or reduction processes. The pathways involved often include the formation of intermediate species, such as high-valent oxido complexes, which play a crucial role in the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
Iron(IV) oxido complexes: These compounds share similar redox properties and are also studied for their catalytic activities.
Cobalt(IV) oxido complexes: Similar to cobalt(II) oxido(oxo)iron, these complexes are known for their oxidation capabilities.
Nickel(III) oxido complexes: These compounds exhibit comparable reactivity and are used in similar applications.
Uniqueness
This compound is unique due to the combination of cobalt and iron in a single complex, which imparts distinct redox properties and catalytic activities
Properties
IUPAC Name |
cobalt(2+);oxido(oxo)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2Fe.4O/q+2;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMSXWSAXCQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoFe2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
